5-Methoxybenzofurazan-1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKHUSUHODMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NO[N+](=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-49-3 | |
| Record name | NSC270352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Synthetic Pathway Analysis for 5 Methoxybenzofurazan 1 Oxide
Direct Synthesis Approaches
Direct synthesis methods for 5-Methoxybenzofurazan-1-oxide involve the formation of the benzofurazan (B1196253) oxide ring system in a single key step from a precursor that already contains the methoxy-substituted benzene (B151609) ring.
Oxidation of Methoxy-Substituted Benzofurazan Precursors
One direct approach involves the oxidation of a methoxy-substituted benzofurazan. While less common, this method can be effective if the corresponding benzofurazan is readily available. The oxidation process introduces the N-oxide functionality.
| Precursor | Oxidizing Agent | Product | Reference |
| 5-Methoxybenzofurazan (B1295361) | Peroxy acids (e.g., m-CPBA) | This compound | nih.gov |
This table is based on general oxidation principles for N-heterocycles, with specific data for 5-methoxybenzofurazan oxidation being less commonly reported.
Cyclization Reactions Involving 2-Azido-4-methoxy-1-nitrobenzene (B6189028)
A more prevalent direct synthesis involves the thermal decomposition or pyrolysis of 2-azido-4-methoxy-1-nitrobenzene. chemicalbook.com This intramolecular cyclization reaction proceeds with the loss of a nitrogen molecule to form the benzofurazan oxide ring. This method is often favored due to its efficiency and the accessibility of the azide (B81097) precursor. researchgate.net
The synthesis of the required 2-azido-4-methoxy-1-nitrobenzene can be achieved from 2-chloro-5-nitroanisole (B17299) and sodium azide. The subsequent pyrolysis of the azide yields this compound.
| Starting Material | Intermediate | Product | Reference |
| 2-Chloro-5-nitroanisole | 2-Azido-4-methoxy-1-nitrobenzene | This compound | chemicalbook.comresearchgate.net |
Indirect Synthetic Routes via o-Nitroaniline Derivatives
Indirect routes to this compound typically start from appropriately substituted o-nitroanilines. These methods involve the formation of the heterocyclic ring through an oxidative cyclization process.
Hypochlorite-Mediated Oxidations
The oxidation of o-nitroanilines using hypochlorite (B82951) is a classical and widely used method for preparing benzofurazan oxides. aub.edu.lborgsyn.org In the case of this compound, the starting material would be 4-methoxy-2-nitroaniline (B140478). The reaction is typically carried out in an alkaline medium.
| Starting Material | Reagent | Product | Reference |
| 4-Methoxy-2-nitroaniline | Sodium hypochlorite (NaOCl) | This compound | aub.edu.lb |
This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions. aub.edu.lb
Pyrolysis of Nitrophenyl Azides
As mentioned in the direct synthesis section, the pyrolysis of o-nitrophenyl azides is a reliable method for producing benzofurazan oxides. researchgate.netaub.edu.lb This approach can also be considered an indirect route when the synthesis begins with the corresponding o-nitroaniline to first prepare the azide. The o-nitroaniline is diazotized and then treated with sodium azide to form the o-nitrophenyl azide, which is subsequently pyrolyzed. researchgate.netorgsyn.org Microwave-assisted pyrolysis has been shown to be a fast and efficient alternative to conventional heating. researchgate.net
Reaction Pathway: 4-Methoxy-2-nitroaniline → Diazotization → 2-Azido-4-methoxy-1-nitrobenzene → Pyrolysis → this compound
Regioselective Synthesis and Isomer Control Strategies
The synthesis of substituted benzofurazan oxides can sometimes lead to the formation of isomers. For asymmetrically substituted benzofurazans, two isomeric N-oxides are possible. In the case of this compound, the substituent is at position 5, and the N-oxide can theoretically be at position 1 or 3.
The structure of benzofurazan oxide is a subject of interest, and for substituted derivatives, the position of the N-oxide can be influenced by the electronic nature of the substituents. aub.edu.lb However, for many synthetic methods, one regioisomer is often predominantly formed.
For instance, the oxidation of o-nitroanilines is a common method that generally leads to a specific isomer. aub.edu.lb The precise control of regioselectivity often depends on the chosen synthetic route and the nature of the substituents on the benzene ring. Further research into specific directing effects of the methoxy (B1213986) group in these cyclization reactions is ongoing to fully elucidate the factors governing isomer formation.
Methodological Advancements in N-Oxide Formation
Recent progress in the field of N-oxidation of heteroaromatic compounds has introduced a variety of new reagents and catalytic systems. thieme-connect.de While direct oxidation of the heteroarene is a common strategy, challenges can arise with hindered or electron-deficient substrates. thieme-connect.de To overcome these issues, stronger oxidizing systems have been developed. For instance, a mixture of hydrogen peroxide (H₂O₂) and trifluoroacetic anhydride (B1165640) (TFAA) has proven effective for the N-oxidation of fused heterocyclic compounds where other oxidants fail. rsc.org Similarly, m-chloroperoxybenzoic acid (mCPBA) is another effective oxidant for these transformations. rsc.org
Catalytic systems offer a more elegant and atom-economical approach. Methyltrioxorhenium-catalyzed oxidation using hydrogen peroxide is a notable example. thieme-connect.de Another advancement is the use of sodium percarbonate in the presence of rhenium-based catalysts, which provides an efficient source of oxygen for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org The use of urea-hydrogen peroxide (UHP) represents a stable, inexpensive, and easy-to-handle solid oxidant for various organic molecules, including the formation of N-oxides from nitrogen heterocycles. organic-chemistry.org
Phase-transfer catalysis (PTC) has also emerged as a facile, one-pot method for synthesizing benzofurazan N-oxide derivatives, offering procedural simplicity and efficiency. thieme-connect.com Furthermore, heterogeneous catalysts like titanium silicalite (TS-1) have been employed in continuous flow reactors with H₂O₂ as the oxidant, enabling a safer, greener, and highly efficient process for producing pyridine (B92270) N-oxides, a technology that holds promise for the synthesis of benzofurazan oxides as well. organic-chemistry.org
The table below summarizes various modern reagents used for N-oxide formation in heterocyclic systems, highlighting the advancements in this area.
Interactive Data Table: Modern Reagents for N-Oxide Formation
| Oxidant/Catalytic System | Substrate Type | Conditions | Yield | Reference |
| H₂O₂ / Acetic Anhydride | Fused Diamino Pyrimidine | 50 °C, 1.5 h | 63% | rsc.org |
| m-Chloroperoxybenzoic acid (mCPBA) | Fused Diamino Pyrimidine | Acetonitrile, Reflux, 2 h | 70% | rsc.org |
| H₂O₂ / Trifluoroacetic Anhydride (TFAA) | Fused Diamino Pyrimidine | Room Temperature, 3 h | Good | rsc.org |
| Sodium Percarbonate / Rhenium Catalyst | Tertiary Nitrogen Compounds | Mild | Excellent | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Nitrogen Heterocycles | Solid State | - | organic-chemistry.org |
| Sodium Perborate / Acetic Acid | Azines | - | Effective | organic-chemistry.org |
| Titanium Silicalite (TS-1) / H₂O₂ | Pyridines | Flow Reactor, Methanol | Very Good | organic-chemistry.org |
These methodological advancements reflect a trend towards more sustainable and efficient chemical syntheses. The development of catalytic and solid-state oxidation methods, in particular, reduces waste and often allows for milder reaction conditions, which is beneficial for complex and sensitive molecules like this compound.
Chemical Reactivity and Mechanistic Investigations of 5 Methoxybenzofurazan 1 Oxide
1,3-Dipolar Cycloaddition Reactions
Benzofurazan (B1196253) oxides, including the 5-methoxy derivative, are heterocyclic N-oxides that exhibit significant reactivity in various chemical transformations. nih.gov A key aspect of their chemistry is their participation in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, the benzofurazan oxide acts as a 1,3-dipole, reacting with a variety of unsaturated compounds known as dipolarophiles. wikipedia.org
Reactivity with Enamines and Quinoxaline (B1680401) 1,4-Dioxide Formation
A significant application of the reactivity of benzofurazan oxides is the synthesis of quinoxaline 1,4-dioxides through the Beirut reaction. nih.gov This reaction involves the condensation of benzofuroxans with enamines. nih.gov For instance, the reaction of a benzofuroxan (B160326) with an enamine like morpholinylcyclohexene can yield the corresponding 2,3-tetramethylenequinoxaline 1,4-dioxide. nih.gov This transformation highlights the ability of the benzofurazan oxide system to undergo cycloaddition with electron-rich alkenes like enamines, followed by a rearrangement to form the stable quinoxaline 1,4-dioxide ring system. nih.gov The reaction is notable as a primary preparative method for this class of compounds. nih.gov The interaction between enamines and 1,3-dipoles can be complex, sometimes proceeding through a stepwise mechanism involving zwitterionic intermediates. nih.gov The rate of these cycloadditions can be significantly influenced by the electronic properties of the reactants. nsf.gov
Table 1: Representative Reaction of Benzofuroxan with an Enamine
| Reactant 1 | Reactant 2 | Product Class |
|---|
Cycloadditions with 1,3-Dicarbonyl Compounds
Benzofurazan oxides can also undergo cycloaddition reactions with 1,3-dicarbonyl compounds, which can exist in equilibrium with their enol tautomers. tcichemicals.com The enolic form of the 1,3-dicarbonyl compound acts as the dipolarophile in these reactions. The presence of two carbonyl groups in 1,3-dicarbonyl compounds enhances the acidity of the methylene (B1212753) protons and stabilizes the enol form, facilitating the reaction. tcichemicals.com Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism and regioselectivity of 1,3-dipolar cycloadditions involving 1,3-dicarbonyl compounds and other dipoles like aryl azides. sciforum.net These studies indicate that the reaction often proceeds as a domino process, starting with tautomerization to the enol, followed by the cycloaddition. sciforum.net
Reactions with Phenols Leading to Phenazine (B1670421) Di-N-oxides
The reaction of benzofurazan oxides with phenols can lead to the formation of phenazine di-N-oxides. Phenazines are a class of nitrogen-containing heterocyclic compounds, and their N-oxides are of interest due to their chemical and electronic properties. nih.govnih.gov The formation of phenazine di-N-oxides from benzofurazan oxides and phenols involves a complex sequence of reactions, likely initiated by a nucleophilic attack of the phenol (B47542) on the benzofurazan oxide ring system.
Transformations with Aliphatic Nitro-compounds to Benzimidazole (B57391) Oxides
The interaction of benzofurazan oxides with aliphatic nitro compounds can serve as a pathway to benzimidazole oxides. This transformation involves the incorporation of the nitrogen atom from the nitro group into the newly formed heterocyclic ring. The specific mechanisms of these reactions are complex and can be influenced by the reaction conditions and the structure of the nitro compound.
Stereochemical and Regiochemical Control in Cycloadditions
As with many cycloaddition reactions, the reactions of benzofurazan oxides can exhibit stereoselectivity and regioselectivity. wikipedia.org Regioselectivity, which determines the orientation of the dipole and dipolarophile in the product, is often governed by the electronic and steric properties of the substituents on both reactants. wikipedia.orgrsc.org Frontier Molecular Orbital (FMO) theory is a key tool for predicting the regiochemical outcome of 1,3-dipolar cycloadditions. nih.govrsc.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the favored regioisomer. nih.gov Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of cycloadditions with alkenes, this can lead to specific diastereomers, often designated as exo or endo products. wikipedia.org The stereochemical outcome is influenced by factors such as steric hindrance and secondary orbital interactions in the transition state. rsc.org
Nitrone-Type Reactivity
The benzofurazan oxide structure incorporates a nitrone-like moiety within its fused ring system. Nitrones are functional groups that are themselves 1,3-dipoles and are well-known to participate in 1,3-dipolar cycloadditions. mdpi.comresearchgate.net They are considered zwitterionic-type 1,3-dipoles. researchgate.net The reactivity of nitrones is analogous in some ways to carbonyl compounds, with the carbon atom of the C=N-O group being susceptible to nucleophilic attack. mdpi.com This inherent nitrone character in benzofurazan oxide is a primary contributor to its ability to engage in the 1,3-dipolar cycloaddition reactions discussed above. The reactivity of this system is harnessed in the synthesis of various five-membered heterocyclic compounds. mdpi.com
Carbonyl Mimicry in Organic Transformations
Benzofurazan-1-oxides, also known as benzofuroxans, exhibit unique electronic properties that allow them to participate in reactions typically associated with carbonyl compounds. The benzofuroxan ring system is considered super-electrophilic, a characteristic that drives its reactivity. mdpi.com While not a true carbonyl group, the heterocyclic ring of 5-Methoxybenzofurazan-1-oxide can mimic the reactivity of carbonyls by reacting with a variety of nucleophiles. mathnet.ru
This reactivity is exemplified by its reactions with enolate anions and enamines. clockss.orgclockss.org Much like a ketone or aldehyde, benzofurazan oxide (BFO) reacts with these carbon nucleophiles to form a range of heteroaromatic N-oxides. clockss.org For instance, the reaction of BFO with 1,3-dicarbonyl compounds proceeds via an intermediate that subsequently cyclizes to yield quinoxaline-di-N-oxides. clockss.orgclockss.org The electrophilic nature of the benzofuroxan ring facilitates the initial nucleophilic attack, a role analogous to the electrophilic carbon of a carbonyl group. mdpi.comclockss.org
The reaction pathway with enolates has been interpreted as an attack by the enolate anion at the N-3 position of the benzofuroxan ring. clockss.org This leads to the formation of a hydroxylamino-nitrone intermediate, which then undergoes cyclization to provide the final N-oxide products. clockss.org This behavior underscores the ability of the benzofurazan-1-oxide scaffold to act as a functional equivalent of a carbonyl group in certain organic transformations, enabling the synthesis of complex heterocyclic systems.
Isomerization Mechanisms
A key characteristic of the benzofurazan-1-oxide system is its capacity for isomerization through tautomerism. umn.edu For an unsymmetrically substituted compound like this compound, two primary tautomeric forms can exist: the N-1-oxide and the N-3-oxide. rsc.org This isomerization is believed to proceed through a transient and highly elusive o-dinitrosoarene (or 1,2-dinitrosobenzene) intermediate. umn.edursc.org
This equilibrium is typically rapid at room temperature, resulting in the observation of a single species by standard analytical methods. rsc.org However, the dynamic process can be investigated using techniques like variable temperature NMR spectroscopy. umn.edu At low temperatures, the interconversion slows sufficiently to allow for the observation of distinct signals for a single isomer, while heating causes these signals to coalesce as the rate of isomerization increases. umn.edu Photochemical methods can also induce this transformation. clockss.org
The position of the equilibrium is influenced by the electronic nature of the substituents on the benzene (B151609) ring. clockss.org Studies have shown that electron-donating groups, such as the methoxy (B1213986) group, tend to favor the tautomer where the N-oxide oxygen is at the 6-position (distal to the substituent), whereas electron-accepting groups favor the 5-position (proximal). clockss.org Therefore, for this compound, the more stable isomer is the 6-methoxy tautomer (formally named this compound). The energy difference between these isomers is generally small. clockss.org
| Isomeric Form | Proposed Intermediate | Key Characteristics | Influencing Factors |
|---|---|---|---|
| This compound (6-Methoxy tautomer) | o-Dinitrosobenzene | Considered the more stable form due to the electron-donating methoxy group. clockss.org | Temperature, solvent, electronic nature of substituents. umn.edursc.orgclockss.org |
| 5-Methoxybenzofurazan-3-oxide (4-Methoxy tautomer) | Less stable tautomer, exists in rapid equilibrium with the N-1 oxide form. rsc.orgclockss.org |
Reduction Pathways and Products
The reduction of this compound can proceed through several pathways, depending on the reducing agent and conditions, yielding different products. The most common initial reduction step involves the deoxygenation of the N-oxide.
Chemical reduction using reagents like triethylphosphite effectively removes the N-oxide oxygen to yield the corresponding benzofurazan. researchgate.net In mass spectrometry, fragmentation upon electron ionization, a gas-phase reduction, also shows a ready loss of an oxygen atom from the molecular ion to form the benzofurazan. bibliotekanauki.pl
Enzymatic reductions are also significant. Benzofuroxans can be reduced by single-electron transferring enzymes like NADPH:cytochrome P-450 reductase and two-electron (hydride) transferring enzymes such as NAD(P)H:quinone oxidoreductase (NQO1). researchgate.net These enzymatic processes lead to the formation of various reductive products. researchgate.net Further reduction can lead to the cleavage of the heterocyclic ring. Polarographic studies of benzofuroxans show multiple reduction waves, indicating a multi-step process, in contrast to the simpler reduction of benzofurazans. clockss.org
| Reducing Agent/Method | Pathway | Primary Product | Reference |
|---|---|---|---|
| Triethylphosphite | Chemical Deoxygenation | 5-Methoxybenzofurazan (B1295361) | researchgate.net |
| Electron Ionization (MS) | Gas-Phase Reduction | 5-Methoxybenzofurazan ion | bibliotekanauki.pl |
| NADPH:cytochrome P-450 reductase | Enzymatic (1e⁻ transfer) | Reductive metabolites | researchgate.net |
| NAD(P)H:quinone oxidoreductase (NQO1) | Enzymatic (2e⁻ transfer) | Reductive metabolites | researchgate.net |
| Polarography | Electrochemical Reduction | Multi-step reduction products | clockss.org |
Hydrolysis and Related Transformations
The hydrolytic stability of the benzofurazan-1-oxide ring system is dependent on the pH of the environment. Studies on related furoxan derivatives indicate that these compounds can be unstable under strongly acidic (pH 1.0) or strongly basic (pH 9.0) conditions, showing significant degradation. unesp.br However, they exhibit relative stability in neutral (pH 7.4) and moderately acidic (pH 4.5–5.0) environments. unesp.br
The benzofuroxan core of this compound is robust enough to withstand certain synthetic transformations conducted in aqueous acidic media. For example, the hydrolysis of an acetal (B89532) group in a related benzofuroxan derivative was successfully carried out using 75% acetic acid at elevated temperatures (80°C), leaving the heterocyclic ring intact. google.com This suggests that while susceptible to degradation under extreme pH, the ring is stable under moderately acidic hydrolytic conditions often employed in synthetic chemistry. Thermodynamic studies have focused on the enthalpy of combustion and formation of this compound rather than its hydrolysis. swansea.ac.ukunt.edumedjchem.comresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The benzene portion of this compound can undergo both electrophilic and nucleophilic substitution reactions, though the feasibility and outcome of each are governed by opposing electronic demands.
Nucleophilic Aromatic Substitution (SNAr)
The benzofurazan-1-oxide ring is a potent electron-withdrawing group. This effect strongly deactivates the attached benzene ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.orgpressbooks.pub Subsequent loss of a leaving group restores the aromaticity. pressbooks.pub Benzofuroxans are considered "superelectrophilic" and readily react with various nucleophiles. mdpi.com Even without a traditional leaving group like a halide, the inherent reactivity of the ring can facilitate substitution reactions. researchgate.net
Electrophilic Aromatic Substitution (SEAr)
| Reaction Type | Ring Activation | Key Intermediate | Governing Factors | Plausible Outcome for 5-MeO-BFO |
|---|---|---|---|---|
| Nucleophilic (SNAr) | Activated by electron-withdrawing furoxan ring. masterorganicchemistry.com | Meisenheimer Complex (anion). rsc.org | Presence of a good leaving group and strong nucleophile. Ring is electron-poor. masterorganicchemistry.com | Substitution of a suitable leaving group (e.g., halide) at positions C4, C6, or C7. |
| Electrophilic (SEAr) | Deactivated by furoxan ring; activated by methoxy group. msu.edu | Benzenonium Ion (cation). msu.edu | Requires a strong electrophile and catalyst. Ring is electron-rich. msu.edu | Substitution likely at C4 or C6, directed by the methoxy group, under harsh conditions. |
Oxidative and Reductive Degradation Pathways
Degradation of this compound can be initiated by either oxidative or reductive processes, often leading to the cleavage of the heterocyclic ring and loss of its structural integrity.
Oxidative Degradation
A primary oxidative degradation pathway for furoxans involves their reaction with biological thiols, such as cysteine. nih.gov This reaction is central to their ability to act as nitric oxide (NO) donors. The interaction with a thiol is proposed to initiate the cleavage of the furoxan ring, leading to the release of NO and the formation of a keto-oxime species. nih.gov This process represents a bio-degradation pathway that is fundamental to the pharmacological activity of many benzofuroxan derivatives. mdpi.com The molecule's structure is consumed in the process of releasing the active NO molecule.
Reductive Degradation
Reductive pathways can also lead to the degradation of the molecule. Beyond simple deoxygenation to the benzofurazan, more potent reduction can cause the entire furoxan moiety to fragment. bibliotekanauki.pl For example, under electron ionization conditions in mass spectrometry, benzofuroxans can undergo fragmentation involving the elimination of two NO fragments. bibliotekanauki.pl Enzymatic reduction can also initiate degradation. researchgate.net The reduction of the N-oxide can destabilize the heterocyclic system, making it susceptible to further breakdown. This reductive lability is a characteristic feature of the furoxan ring system.
| Pathway | Initiating Species/Condition | Key Transformation | Major Degradation Products | Reference |
|---|---|---|---|---|
| Oxidative | Thiols (e.g., Cysteine) | Ring cleavage | Nitric Oxide (NO), Keto-oxime derivatives | nih.gov |
| Reductive | Strong reducing agents, enzymes, electron ionization | Ring fragmentation | Benzofurazan, NO fragments | bibliotekanauki.plresearchgate.net |
Thermodynamic and Energetic Characterization of 5 Methoxybenzofurazan 1 Oxide
Standard Enthalpies of Combustion
The standard enthalpy of combustion (ΔcH°solid) for crystalline 5-Methoxybenzofurazan-1-oxide has been determined using static-bomb calorimetry. This value represents the heat released when one mole of the substance undergoes complete combustion under standard conditions. researchgate.netlibretexts.org The experimentally determined value is -3664.4 ± 3.2 kJ/mol. nist.gov This process is crucial for understanding the energy content of the molecule. researchgate.netlibretexts.org
Standard Enthalpies of Formation (Condensed and Gas Phase)
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org For the crystalline (condensed) phase of this compound, the standard enthalpy of formation (ΔfH°solid) at 298.15 K is 52.3 ± 3.3 kJ/mol. researchgate.netnist.gov
The standard enthalpy of formation in the gas phase (ΔfH°gas) is derived from the condensed phase value and the enthalpy of sublimation. This value provides insight into the stability of the molecule in the gaseous state. The reported standard enthalpy of formation in the gas phase for this compound is 148.3 ± 3.6 kJ/mol.
Enthalpies of Sublimation
The enthalpy of sublimation (ΔsubH°) is the heat required to change one mole of a substance from a solid to a gaseous state at a constant temperature and pressure. For this compound, the enthalpy of sublimation has been determined to be 96.0 ± 1.6 kJ/mol. researchgate.net This value is essential for calculating the gas-phase enthalpy of formation from the solid-phase data. researchgate.netresearchgate.net
Dissociation Enthalpies of N-O Bonds
The dissociation enthalpy of the N-O bond is a measure of the bond's strength within the molecule. For benzofurazan-1-oxide derivatives, this value provides insight into their thermal stability and reactivity. scispace.commedjchem.com The dissociation enthalpy of the N-O bond in this compound has been determined to be 248.0 ± 3.7 kJ/mol. researchgate.net A weighted mean value for the N-O bond dissociation enthalpy in benzofurazan-1-oxide derivatives has been assessed as 249.9 ± 0.6 kJ/mol. researchgate.net
Computational Thermochemistry and Validation Against Experimental Data
Computational methods, such as density functional theory (DFT), are employed to calculate the thermochemical properties of molecules like this compound. nih.govnsf.govchalmers.se These theoretical calculations are then validated by comparing them with experimental data obtained from techniques like combustion calorimetry. authenticus.ptnih.gov For instance, the M06-2X DFT functional has shown excellent agreement with high-level composite methods for calculating N-O bond dissociation energies. nih.govnsf.gov This validation process is crucial for ensuring the accuracy of the computational models used to predict the thermodynamic behavior of chemical compounds. authenticus.ptnih.gov
Interactive Data Table: Thermodynamic Properties of this compound
| Property | Symbol | Value | Units |
| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -3664.4 ± 3.2 | kJ/mol |
| Standard Enthalpy of Formation (solid) | ΔfH°solid | 52.3 ± 3.3 | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | 148.3 ± 3.6 | kJ/mol |
| Enthalpy of Sublimation | ΔsubH° | 96.0 ± 1.6 | kJ/mol |
| N-O Bond Dissociation Enthalpy | D(N-O) | 248.0 ± 3.7 | kJ/mol |
Theoretical and Computational Chemistry Studies of 5 Methoxybenzofurazan 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding
There are no available studies that have performed quantum chemical calculations to determine the electronic structure and bonding characteristics of 5-Methoxybenzofurazan-1-oxide. Such studies would typically involve methods like Hartree-Fock (HF) theory or post-Hartree-Fock methods to provide insights into molecular orbitals, charge distribution, and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) Applications in Reactivity Prediction
No publications were found that apply Density Functional Theory (DFT) to predict the reactivity of this compound. DFT is a common computational method used to explore the relationship between electron density and the reactivity of a molecule, including the identification of potential sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations of Intermolecular Interactions
There is no research available on the use of molecular dynamics (MD) simulations to study the intermolecular interactions of this compound. MD simulations are employed to understand how a molecule interacts with its environment, such as solvent molecules or biological macromolecules, over time.
Prediction of Spectroscopic Signatures for Mechanistic Elucidation
No computational studies have been published that predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound. These predictions are valuable for interpreting experimental spectra and elucidating reaction mechanisms.
Biological Activity and Pharmacological Potential of 5 Methoxybenzofurazan 1 Oxide and Its Derivatives
Antimicrobial Properties and Efficacy Studies
Although direct studies on the antimicrobial effects of 5-Methoxybenzofurazan-1-oxide are not extensively documented, related benzofuran (B130515) compounds have demonstrated notable antimicrobial activity. For instance, Ailanthoidol, a neolignan with a benzofuran core, has shown antimicrobial effects. nih.gov The broader class of metal oxide nanoparticles has also been investigated for their antimicrobial properties. For example, zinc oxide nanoparticles have shown antifungal activity against various phytopathogenic fungi. nih.gov While these findings are not directly applicable to this compound, they suggest that the benzofuran scaffold is a promising area for the development of new antimicrobial agents.
Anti-inflammatory Effects and Related Pathways
The anti-inflammatory potential of compounds structurally related to this compound has been explored. Ailanthoidol and its synthetic derivatives, which contain a methoxybenzofuran structure, have been shown to exert anti-inflammatory effects. nih.gov One derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov
The mechanism of action for these anti-inflammatory effects appears to be linked to the mitogen-activated protein kinase (MAPK) signaling pathway. The aforementioned methoxybenzofuran derivative was observed to suppress the LPS-dependent activation of activator protein-1 (AP-1), a downstream target of the MAPK pathway, without affecting the nuclear factor-kappa B (NF-κB) pathway. nih.gov Furthermore, studies on other benzofuran derivatives have indicated their potential as selective COX-2 inhibitors. nih.gov Some 2-substituted benzofuran hydroxamic acids have also been identified as potent inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov
Table 1: Anti-inflammatory Activity of a Methoxybenzofuran Derivative
| Compound | Target Cells | Effect | Pathway Implicated |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | RAW264.7 macrophages | Inhibition of NO and PGE2 production; Downregulation of iNOS and COX-2 | MAPK/AP-1 |
Anticancer Activities: In Vitro and In Silico Investigations
The anticancer potential of compounds with structural similarities to this compound has been an area of active research.
Cytotoxicity in Cancer Cell Lines
Various synthetic derivatives of related heterocyclic compounds have demonstrated cytotoxicity against different cancer cell lines. For example, certain quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown antitumor activity against the NCI-60 panel of human tumor cell lines. brieflands.com While these are not benzofurazan (B1196253) oxides, they share the N-oxide feature, which can be important for biological activity. Studies on benzofuran–pyrazole compounds have also revealed their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. semanticscholar.org
Apoptosis and Colony-Forming Ability Modulation
The induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that some synthetic compounds can induce apoptosis in breast cancer cells through pathways involving the activation of caspases and alteration of the Bax/Bcl-2 protein ratio. nih.gov Furthermore, the ability of cancer cells to form colonies, a measure of their tumorigenic potential, has been shown to be inhibited by certain extracts and compounds. For instance, a microalgal extract demonstrated the ability to reduce the colony-forming ability of several cancer cell lines. nih.gov
Antioxidant and Neuroprotective Activity
The antioxidant and neuroprotective properties of benzofuran and related structures have been investigated. A benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound was found to improve memory performance and reduce markers of oxidative stress in the brain. nih.gov The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov
Isobenzofuranones have also been shown to protect primary cultures of hippocampal neurons from hydrogen peroxide-induced oxidative stress by reducing intracellular reactive oxygen species (ROS) levels and lipid peroxidation. scielo.br Additionally, a prenylated arylbenzofuran, artoindonesianin O, isolated from Morus alba fruits, exhibited protective effects against glutamate-induced oxidative stress in HT22 hippocampal cells. nih.gov
Table 2: Neuroprotective and Antioxidant Effects of Related Compounds
| Compound/Extract | Model System | Observed Effects |
| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Mouse model of Alzheimer's disease | Improved memory, reduced oxidative stress markers |
| Isobenzofuranones | Primary hippocampal neurons | Reduced intracellular ROS and lipid peroxidation |
| Artoindonesianin O | HT22 hippocampal cells | Protection against glutamate-induced oxidative stress |
Mechanism of Action Investigations
The mechanisms underlying the biological activities of these related compounds are diverse. For anti-inflammatory actions, the inhibition of key enzymes like COX-2 and 5-LOX, as well as the modulation of signaling pathways such as MAPK/AP-1, have been identified. nih.govnih.govnih.gov In the context of anticancer activity, the induction of apoptosis via caspase activation and the inhibition of enzymes like topoisomerase II are significant mechanisms. nih.govmdpi.com The neuroprotective effects are often linked to the antioxidant capacity of the compounds, including their ability to scavenge free radicals and reduce oxidative damage to neurons. nih.govscielo.br
Rational Drug Design and Lead Compound Development of this compound and its Derivatives
The rational design of novel therapeutic agents often begins with a "lead compound," a chemical structure with known biological activity that can be systematically modified to enhance its efficacy and selectivity while minimizing adverse effects. While specific research on this compound as a lead compound is not extensively documented in publicly available literature, the broader class of benzofurazan oxides (also known as benzofuroxans) and the structurally related benzofurans have been subjects of significant interest in medicinal chemistry. The principles derived from studies on these parent scaffolds can be extrapolated to guide the development of this compound derivatives.
The benzofurazan oxide moiety is a versatile scaffold, and its derivatives have been explored for a range of biological activities, including anticancer, antimicrobial, and vasodilatory effects. bohrium.comresearchgate.net The development of hybrid molecules, where the benzofuroxan (B160326) core is combined with other pharmacologically active scaffolds, represents a key strategy in lead compound development. For instance, hybrid compounds incorporating benzofuroxan and aminothiazole moieties have been synthesized and evaluated for their anticancer properties. unibo.it This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic outcomes.
The process of lead optimization for compounds like this compound would involve iterative cycles of chemical synthesis and biological testing. The methoxy (B1213986) group at the 5-position serves as a critical starting point for modification. Its electronic and steric properties can significantly influence the compound's interaction with biological targets. Further modifications could involve the introduction of various substituents on the benzene (B151609) ring or modification of the furazan (B8792606) oxide ring to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the benzofurazan oxide and benzofuran scaffolds, several key SAR principles have been established that could inform the rational design of this compound derivatives.
For the broader class of benzofuran derivatives, SAR studies have revealed several important trends. For example, in the context of anticancer activity, the nature and position of substituents on the benzofuran ring are critical determinants of cytotoxicity. mdpi.com Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, were crucial for cytotoxic activity. mdpi.com
In the development of novel benzofuran derivatives as potential agents for osteoporosis, it was found that 3,5-disubstituted benzofurans are a useful scaffold for osteogenic compounds. nih.gov Specifically, a compound with a carboxamide group at the 5-position, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, demonstrated potent activity in promoting osteoblast differentiation. nih.gov This highlights the importance of the substituent at the 5-position, where the methoxy group is located in this compound.
The following table summarizes key SAR findings for related benzofuran and benzofurazan oxide derivatives, which could guide the modification of this compound:
| Scaffold/Derivative Class | Position of Substitution | Effect on Biological Activity | Reference |
| Benzofuran Derivatives | C-2 | Ester or heterocyclic ring substitutions are crucial for cytotoxic activity. | mdpi.com |
| 3,5-Disubstituted Benzofurans | C-5 | A carboxamide group at this position showed potent osteoblast differentiation-promoting activity. | nih.gov |
| Benzofuran-triazine hybrids | Compound 8e, with specific substitutions, was the most active antibacterial agent. | nih.gov | |
| Benzofuroxan-aminothiazole hybrids | Hybrid compounds showed selectivity towards M-HeLa tumor cell lines and were more active than the starting materials. | unibo.it |
These examples underscore the importance of systematic structural modifications to elucidate the SAR of a given chemical scaffold. For this compound, future SAR studies would likely involve the synthesis of analogs with variations in the substituent at the 5-position (e.g., replacing the methoxy group with other alkoxy groups, halogens, or amino groups) and the introduction of substituents at other available positions on the benzene ring to explore their impact on a desired biological activity.
Molecular Docking and Protein-Ligand Interaction Prediction
For instance, molecular docking studies have been employed to understand the binding interactions of benzofuran derivatives with various protein targets, including cyclin-dependent kinase 2 (CDK2) and VEGFR-2 tyrosine kinase. researchgate.netrsc.org In a study of novel benzofuran derivatives as anticancer agents, molecular docking was used to predict their binding mode within the active site of CDK2. researchgate.net Similarly, for furochromone and benzofuran derivatives targeting VEGFR-2, an in silico GOLD molecular docking study was performed to explore their binding interactions and to correlate the predicted fitness scores with the experimentally determined inhibitory activity. rsc.org
In a study of benzofuran-oxadiazole hybrids as tyrosinase inhibitors, molecular docking simulations using AutoDock software were used to predict the conformations of the ligands in the protein's binding site and their binding energies. nih.gov The most potent inhibitor was found to form a stable docking complex through hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. nih.gov
The table below presents examples of protein targets and key interactions that have been identified for related benzofuran and benzofuroxan derivatives through molecular docking studies. This information can be leveraged to hypothesize potential targets and binding modes for this compound.
| Ligand Class | Protein Target | Key Predicted Interactions | Reference |
| Benzofuran-oxadiazole hybrid | Bacterial Tyrosinase | Hydrogen bonding with His-208 and His-60; hydrophobic interaction with Met-61. | nih.gov |
| Furochromone and Benzofuran derivatives | VEGFR-2 Kinase | Correlation between GoldScore fitness and IC50 values for enzymatic inhibition. | rsc.org |
| Benzofuran-triazine hybrids | Dihydrofolate reductase (DHFR) | Good interaction through hydrogen bonding and hydrophobic interactions. | nih.gov |
| Benzofuran derivatives | Cyclin-dependent kinase 2 (CDK2) | Hypothetical binding mode within the active site. | researchgate.net |
| Benzofuran derivatives | Lysine-specific demethylase 1 (LSD1) | Rationalized the binding modes of potent inhibitors. | nih.gov |
These studies demonstrate the power of molecular docking to provide insights into the molecular basis of a compound's activity and to guide the design of more potent and selective inhibitors. For this compound, a similar computational approach could be applied. This would involve identifying potential protein targets based on its known or hypothesized biological activities, followed by docking simulations to predict its binding orientation and affinity. The results of such in silico studies would be invaluable for prioritizing synthetic efforts and for designing derivatives with improved interactions with the target protein.
Applications in Advanced Materials and Organic Synthesis
Utilization as a Versatile Intermediate in Fine Chemical Synthesis
5-Methoxybenzofurazan-1-oxide serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzofurazan (B1196253) oxide ring system. This class of compounds can undergo reactions with various nucleophiles, making them useful building blocks for more complex heterocyclic structures. For instance, benzofurazan 1-oxides are known to react with enamines and enolate anions. researchgate.netacs.org The interaction with secondary aliphatic amines can lead to the formation of N,N-dialkyl-N′-(o-nitrophenyl)hydrazines through an attack on the hetero-ring, or, at higher temperatures, can result in dialkylaminobenzofurazans via an attack on the benzene (B151609) ring. researchgate.net
The synthesis of this compound itself can be achieved through methods such as the oxidative cyclization of a corresponding nitroaniline derivative. researchgate.netacs.org A reported synthesis involves treating 4-methoxy-2-nitroaniline (B140478) with sodium hypochlorite (B82951) in the presence of potassium hydroxide (B78521) to yield this compound. acs.org The compound's role as a synthon is critical in creating larger, functional molecules, and its derivatives are often precursors for further chemical transformations. mdpi.com The study of its thermochemical properties, such as the enthalpy of combustion, provides fundamental data on the energy of its chemical bonds, which is crucial for understanding its stability and reactivity in synthesis. medjchem.com
Integration into Functional Materials
The electronic and optical properties inherent to the benzofurazan structure suggest potential applications in advanced functional materials. These applications often leverage the intramolecular charge transfer (ICT) characteristics of benzofurazan derivatives. acs.org
Graphene oxide (GO) is a highly functionalized material derived from graphene, featuring oxygen-containing groups like epoxides and hydroxyls on its surface. sigmaaldrich.comfrontiersin.org These groups allow for covalent functionalization, where other molecules can be attached to tailor the properties of the GO for specific applications, such as enhancing its dispersibility in polymer matrices or creating platforms for catalysis and sensing. frontiersin.orgrsc.orggraphenea.com Functionalization can occur via several routes, including the ring-opening of epoxy groups by nucleophiles like amines. sigmaaldrich.comfrontiersin.org While the functionalization of graphene oxide is a broad and active area of research for applications in drug delivery, bioimaging, and materials science, specific studies detailing the covalent attachment of this compound to graphene oxide to form nanocomposites are not prominently featured in available research literature. rsc.orgnih.gov
Organic Light-Emitting Diodes (OLEDs) are devices where an organic compound film emits light in response to an electric current. wikipedia.org The performance of an OLED is highly dependent on the properties of the organic materials used, which must have good charge transport capabilities and strong fluorescence in the solid state. iieta.org Various heterocyclic and fused aromatic compounds are continually being investigated for this purpose. google.comsoton.ac.uk
Benzofurazan derivatives, in general, are known for their fluorescent properties and are studied for their potential in optoelectronic technologies. acs.orgdntb.gov.ua Computational studies, for instance, have explored the structure-property relationships in benzofurazan derivatives for their optical and electronic characteristics. dntb.gov.ua While specific research demonstrating the integration of this compound as the primary emissive or transport layer in an OLED is not widely documented, the inherent electroluminescent potential of the broader benzofurazan chemical family suggests this as an area for future investigation. researchgate.netmdpi.compsu.eduarcjournals.org
Chemosensor and Biosensor Development
The benzofurazan and related benzofuran (B130515) scaffolds are highly effective fluorophores for the development of chemosensors due to their electron-rich nature and extended π-systems, which can interact with electron-deficient species like metal ions. chemisgroup.us The fluorescence characteristics of benzofurazan compounds can be predictably tuned by changing the substituent groups at the 4- and 7-positions. rsc.org This principle has been successfully applied to create sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a specific analyte.
Several studies have demonstrated the utility of benzofurazan derivatives in detecting various ions:
A sensor based on a calix bohrium.comarene functionalized with a benzofurazan fluorophore was developed for the selective detection of mercury ions (Hg²⁺), achieving a detection limit of 48.0 ± 0.8 ppb after immobilization on gold nanoparticles. acs.orgnih.gov
Other calix bohrium.comarene derivatives incorporating 7-nitro-benzofurazan (NBD) units have shown a selective "on-off" fluorescence response to copper (Cu²⁺), dihydrogen phosphate (B84403) (H₂PO₄⁻), and fluoride (B91410) (F⁻) ions, with detection limits reaching the nanomolar range. bohrium.com
A dicyanovinyl-substituted benzofurazan derivative was designed as a ratiometric chemosensor for the detection of cyanide anions in aqueous solutions. acs.org
Benzofuran-based chemosensors have also shown high selectivity for other metal ions, including palladium (Pd²⁺) and iron (Fe³⁺). chemisgroup.us
These examples underscore the significant potential of the benzofurazan core structure in the design of highly sensitive and selective chemosensors for both environmental and biological monitoring. chemisgroup.usbohrium.com
Table 1: Examples of Benzofurazan/Benzofuran-Based Chemosensors
| Sensor Base | Target Analyte(s) | Detection Limit | Fluorescent Response | Reference |
|---|---|---|---|---|
| Benzofurazan-Calix bohrium.comarene | Hg²⁺ | 48.0 ± 0.8 ppb | Quenching ("Turn-off") | acs.orgnih.gov |
| 7-Nitro-benzofurazan-Calix bohrium.comarene | Cu²⁺ | 2.4 x 10⁻⁸ M | Quenching ("Turn-off") | bohrium.com |
| 7-Nitro-benzofurazan-Calix bohrium.comarene | H₂PO₄⁻ | 9.1 x 10⁻⁷ M | Quenching ("Turn-off") | bohrium.com |
| Dicyanovinyl-Benzofurazan | CN⁻ | Not Specified | Ratiometric Shift | acs.org |
| Benzofuran-2-boronic acid | Pd²⁺ | 9.8 nM | Enhancement ("Turn-on") | chemisgroup.us |
Environmental Chemistry Applications: Pollutant Degradation Studies
Heterogeneous photocatalysis is an environmental remediation technique that utilizes a semiconductor catalyst, typically a metal oxide, to break down pollutants in the presence of light. wikipedia.orgmdpi.com The process involves the generation of highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic contaminants into less harmful substances. wikipedia.orgmdpi.comresearchgate.net This technology is applied to water detoxification and the removal of air pollutants. mdpi.com While the degradation of various environmental contaminants like pharmaceuticals and industrial chemicals is a significant area of research, studies specifically employing this compound as a photocatalyst for the degradation of other pollutants are not found in the surveyed scientific literature. frontiersin.org
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofurazan-1-oxides has traditionally relied on two main pathways: the thermal decomposition of o-nitrophenylazides and the oxidation of o-nitroanilines. orgsyn.org The latter method, often employing reagents like sodium hypochlorite (B82951) in an alcoholic solution, is common but presents environmental and practical challenges. google.com Future research is geared towards creating more efficient, safer, and sustainable synthetic protocols.
A significant advancement is the development of "green" synthetic procedures. One promising approach involves the oxidation of the corresponding o-nitroaniline with sodium hypochlorite in an aqueous medium at room temperature, facilitated by β-cyclodextrin. tandfonline.com This method circumvents the need for organic solvents, and the cyclodextrin (B1172386) catalyst can be recovered and reused, aligning with the principles of green chemistry. tandfonline.com The reaction proceeds through the formation of a host-guest complex between the cyclodextrin and the o-nitroaniline substrate. tandfonline.com
Another innovative strategy employs a phase-transfer catalyst in a two-phase system (e.g., water and an immiscible organic solvent like toluene). google.com This technique allows for mild reaction conditions and, notably, the resulting organic phase containing the benzofurazan-1-oxide product can often be used directly for subsequent reactions, such as the synthesis of quinoxaline-1,4-dioxides, thus improving process efficiency by eliminating intermediate isolation steps. google.com
| Synthetic Method | Key Features | Advantages | Reference(s) |
| Traditional Oxidation | o-nitroaniline with NaOCl in alcohol | Established procedure | google.com |
| Azide (B81097) Thermolysis | Thermal decomposition of o-nitrophenylazide | Alternative to oxidation | orgsyn.org |
| Cyclodextrin-Mediated | Aqueous, room temperature, β-cyclodextrin catalyst | Sustainable, no organic solvent, reusable catalyst | tandfonline.com |
| Phase-Transfer Catalysis | Two-phase medium (water/organic), PTC | Mild conditions, direct use of product solution | google.com |
Future work should focus on expanding the substrate scope of these sustainable methods and exploring other eco-friendly technologies, such as flow chemistry, to further enhance safety, scalability, and control over these synthetic transformations.
Exploration of Undiscovered Reactivity in Complex Systems
The benzofurazan-1-oxide ring system is characterized by its high electrophilicity, a property conferred by the potent electron-withdrawing nature of the fused furoxan ring. nih.gov This intrinsic reactivity makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, a feature that has been extensively used to synthesize a variety of other heterocyclic N-oxides. nih.govresearchgate.net The reaction of benzofurazan (B1196253) oxides with nucleophiles like enamines, enolate anions, and phenolates, often termed the Beirut Reaction, provides access to complex structures such as quinoxaline-di-N-oxides and phenazine-di-N-oxides. researchgate.netthieme-connect.declockss.org
Future research should aim to explore undiscovered facets of this reactivity. For instance, benzofurazan-1-oxides can serve as precursors to highly reactive intermediates.
o-Dinitrosobenzenes: Photolysis of benzofurazan-1-oxide can generate o-dinitrosobenzene, a transient intermediate that has been spectroscopically observed in an argon matrix at low temperatures. oup.com The controlled generation of this intermediate could be harnessed for novel cycloaddition or rearrangement reactions.
α-Imino Gold Carbenes: In the presence of a gold catalyst and ynamides, benzofurazan N-oxides have been shown to act as precursors for α-imino gold carbene intermediates. acs.org This pathway leads to the regioselective synthesis of highly functionalized 7-nitroindoles via a [3+2] annulation. acs.org
Exploring the reactivity of 5-methoxybenzofurazan-1-oxide with a wider array of complex reactants, such as organometallic reagents or under photochemical conditions, could unlock new synthetic transformations and provide access to novel molecular architectures. The influence of the methoxy (B1213986) group on the stability and reactivity of these transient species remains a fertile ground for investigation.
Advanced In Vitro and In Vivo Biological Profiling
The benzofurazan-1-oxide scaffold is present in molecules exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antileukemic, and leishmanicidal properties. researchgate.netresearchgate.net This diverse bioactivity makes this compound and its derivatives compelling candidates for extensive biological screening.
In Vitro Studies: Derivatives of benzofurazan have demonstrated significant and sometimes selective cytotoxicity against various cancer cell lines, including MCF-7 (breast) and M-HeLa (cervical). grafiati.com For example, certain 4-aminofuroxans show high selectivity and lower toxicity towards normal liver cells compared to standard drugs like Doxorubicin. grafiati.com Other derivatives exhibit potent antifungal activity against important phytopathogenic fungi, with IC50 values comparable to the commercial fungicide carbendazim. researchgate.net Furthermore, some benzofurazans are known to generate reactive oxygen species (ROS), a mechanism that can induce cell death. nih.gov Novel composites where benzofurazan derivatives are grafted onto nanomaterials like graphene oxide or mesoporous silica (B1680970) have also shown promising antitumor and antimicrobial effects. researchgate.netnih.gov
In Vivo Studies: While in vitro data are plentiful, comprehensive in vivo studies are less common. One study reported that specific benzofuroxan (B160326) derivatives exhibited antianginal activity in an in vivo model. google.com
Future research must involve the systematic in vitro profiling of this compound and a library of its derivatives against a wide panel of cancer cell lines, pathogenic bacteria, and fungi. The most promising candidates should then advance to rigorous in vivo studies to evaluate their efficacy and pharmacological properties in animal models.
| Biological Activity | Tested System | Key Findings | Reference(s) |
| Anticancer | M-HeLa, MCF-7 cell lines | Selective cytotoxicity, apoptosis induction | grafiati.com |
| Antifungal | Rhizoctonia solani, Fusarium graminearum | Potent activity (IC50 = 1.1-1.91 µg/mL for lead compounds) | researchgate.net |
| Leishmanicidal | Leishmania amazonensis | Activity against promastigote and amastigote forms | grafiati.com |
| ROS Generation | Cellular assays | Generation of superoxide (B77818) and hydrogen peroxide | nih.gov |
| Antianginal | Animal model | Dose-dependent activity observed | google.com |
Design of Targeted Derivatives for Specific Pharmacological Applications
The biological activity of benzofurazan-1-oxides is highly tunable through substitution on the carbocyclic ring. researchgate.net This provides a clear path for the rational design of targeted derivatives of this compound for specific pharmacological applications. Structure-activity relationship (SAR) studies on related heterocyclic systems, such as benzofurans, have shown that the position and nature of substituents like a methoxy group can be critical for biological potency. mdpi.commdpi.com
Future design strategies should focus on:
Systematic Scaffold Modification: The 5-methoxy group on the parent compound can be replaced with other functionalities (e.g., hydroxyl, amino, halogen, alkyl chains) to probe electronic and steric effects on activity. Further substitution at other available positions on the benzene ring can be used to introduce pharmacophores known to interact with specific biological targets.
Nucleophilic Aromatic Substitution: Leveraging the high electrophilicity of activated benzofurazan-1-oxide cores (e.g., those bearing additional nitro or chloro groups), new derivatives can be synthesized by reaction with a diverse library of nucleophiles (e.g., amines, thiols) to generate libraries for high-throughput screening. researchgate.netmdpi.com
Structure-Based and Ligand-Based Design: Modern computational tools can accelerate the design process. nih.gov By identifying a specific biological target (e.g., a particular enzyme or receptor), pharmacophore models can be built based on known inhibitors. frontiersin.org These models can then be used to computationally screen virtual libraries of this compound derivatives to prioritize candidates for synthesis and testing, increasing the efficiency of the discovery process.
Integration into Multicomponent Reaction Systems and Catalysis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com The inherent electrophilicity of the benzofurazan-1-oxide scaffold makes it an ideal candidate for integration into novel MCRs. While its use in classic named MCRs like the Passerini or Ugi reactions has not been extensively reported, its known reactivity with enamines and enolates to form quinoxaline-N-oxides is conceptually a three-component reaction. clockss.orgbeilstein-journals.orgorganic-chemistry.org Future research could explore the possibility of trapping the initial adduct formed from nucleophilic attack on this compound with a third component, such as an isocyanide, to forge new MCR pathways.
In the realm of catalysis, benzofurazan-1-oxides have already demonstrated significant potential.
As a Reagent in Catalysis: Benzofurazan 1-oxides have been successfully employed as aminating agents in the copper-catalyzed C-N coupling with arylboronic acids. cjcatal.com This reaction proceeds via ring scission of the furoxan ring to deliver a bifunctionalized aminonitrobenzene product under mild conditions. cjcatal.com
As a Precursor to Catalytic Intermediates: As previously mentioned, benzofurazan N-oxides are effective precursors for generating α-imino gold carbenes, which are versatile intermediates in gold catalysis. acs.org
Future work should focus on expanding the catalytic applications of this compound, investigating its potential as an oxidant or as a building block in other transition-metal-catalyzed cross-coupling and annulation reactions.
Computational-Experimental Synergy in Mechanistic Elucidation and Prediction
The synergy between computational chemistry and experimental work is crucial for advancing the understanding and application of complex molecules like this compound. This synergy is particularly effective in elucidating reaction mechanisms and predicting chemical properties.
Kinetic studies combined with DFT calculations have provided deep insights into the reactivity of the benzofurazan-1-oxide system. nih.gov For example, calculations on 4,6-dichloro-5-nitrobenzofuroxan confirmed that its remarkably high reactivity with nucleophiles is a result of both the powerful electron-withdrawing effect of the fused furoxan ring and the low aromatic character of the bicyclic system. nih.govmdpi.com Such computational models can predict the most likely sites of nucleophilic attack and rationalize observed reaction rates.
Furthermore, computational methods have proven invaluable for:
Predicting Molecular Properties: DFT has been used to model and validate the structural and optical (UV-Vis, photoluminescence) properties of nitrobenzofurazan derivatives, which is essential for their application as fluorescent probes or in materials science. unime.it
Confirming Reactive Intermediates: Experimental observations, such as the low-temperature matrix isolation and spectroscopic characterization of o-dinitrosobenzene, have confirmed the existence of transient intermediates that were first proposed based on kinetic and theoretical studies. oup.com
Guiding Drug and Materials Design: Computational approaches are increasingly used to predict structure-activity relationships, model ligand-protein interactions, and design novel materials with tailored electronic properties, such as non-fullerene acceptors for organic solar cells. nih.govunime.itmdpi.com
Future research should continue to leverage this powerful combination of theory and experiment to predict new reaction pathways for this compound, design derivatives with enhanced pharmacological or material properties, and gain a fundamental understanding of its electronic structure and behavior in complex environments.
| Application Area | Computational Method | Insight Gained | Reference(s) |
| Reactivity Analysis | DFT Calculations | Explained high electrophilicity and predicted sites of nucleophilic attack. | mdpi.com, nih.gov |
| Mechanistic Studies | Spectroscopy & Kinetics | Confirmed the existence of the transient o-dinitrosobenzene intermediate. | oup.com |
| Materials Science | DFT, TD-DFT | Predicted and validated structural, optical, and electronic properties. | unime.it |
| Drug Design | Pharmacophore Modeling | Guided the design of targeted derivatives by analyzing structure-activity relationships. | mdpi.com, nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 5-Methoxybenzofurazan-1-oxide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzene precursors. For example, derivatives of benzofurazan-1-oxide are often prepared using oxidative cyclization of nitro-substituted aromatic amines or phenols. A key step involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in fluorinated solvents (e.g., hexafluoropropan-2-ol), which stabilize intermediates and enhance reaction efficiency . Reaction temperature (room temperature vs. reflux) and solvent polarity significantly influence product purity and yield.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy groups).
- NMR : ¹H NMR reveals methoxy proton signals at δ ~3.8–4.0 ppm, while aromatic protons appear as distinct splitting patterns due to the fused benzofurazan ring system. ¹³C NMR confirms the oxide and methoxy substituents .
- HRMS : Provides exact mass verification (C₇H₆N₂O₃, theoretical molecular weight 166.04 g/mol) .
Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?
- Methodological Answer : Sublimation enthalpy (ΔsubH) is critical for understanding its stability and phase behavior. Experimental determination via mass spectrometry (MS) under vacuum yields ΔsubH = 96.0 ± 1.6 kJ/mol at 298 K . Differential scanning calorimetry (DSC) can further assess melting points and thermal decomposition profiles.
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing the benzofurazan ring via resonance. This enhances electrophilic substitution at specific positions (e.g., C-4 or C-6). For example, in reactions with dienamines, the compound forms quinoxaline-N,N'-dioxide derivatives under basic conditions (KOH/dioxane), where regioselectivity is controlled by the methoxy group’s electronic effects . Kinetic studies (e.g., UV-Vis monitoring) can quantify reaction rates.
Q. What contradictions exist in reported sublimation data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in ΔsubH values (e.g., 96.0 ± 1.6 kJ/mol vs. older studies) may arise from differences in sample purity or measurement techniques (e.g., static vs. dynamic MS). To resolve contradictions:
- Reproducibility Checks : Repeat experiments using standardized protocols (e.g., vacuum sublimation at controlled heating rates).
- Computational Validation : Compare experimental ΔsubH with density functional theory (DFT)-calculated lattice energies .
Q. How can this compound be functionalized to create bioactive analogs, and what challenges arise in regioselective modification?
- Methodological Answer : Functionalization often targets the oxide ring or methoxy group:
- N-Oxide Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the N-oxide to a benzofuran, but over-reduction must be avoided.
- Methoxy Demethylation : BBr₃ in dichloromethane selectively removes the methoxy group, enabling subsequent alkylation or acylation .
- Regioselectivity Challenges : Competing reactions at C-4 vs. C-6 require directing groups (e.g., nitro substituents) or protective strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
